3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride

Medicinal Chemistry Scaffold Design Structure–Activity Relationships

This saturated N1-butanoic acid tetrahydrobenzimidazole hydrochloride (CAS 2320820-55-9) is a distinct regioisomer with a non-planar, partially sp3-hybridized core. Supplied as ≥95% pure building block, the pre-formed HCl salt ensures ≥10 mg/mL aqueous solubility for high-concentration fragment screening (SPR, NMR, X-ray). The N-1 butanoic acid position provides a geometry unavailable in the 2-yl series, critical for TGR5 (GPBAR1) agonist SAR. The chiral methyl group on the side chain enables diastereoselective diversification. Multigram stock available for immediate amide coupling and combinatorial library production. Store at 0–8°C.

Molecular Formula C11H17ClN2O2
Molecular Weight 244.72
CAS No. 2320820-55-9
Cat. No. B2904224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride
CAS2320820-55-9
Molecular FormulaC11H17ClN2O2
Molecular Weight244.72
Structural Identifiers
SMILESCC(CC(=O)O)N1C=NC2=C1CCCC2.Cl
InChIInChI=1S/C11H16N2O2.ClH/c1-8(6-11(14)15)13-7-12-9-4-2-3-5-10(9)13;/h7-8H,2-6H2,1H3,(H,14,15);1H
InChIKeyOXTFSKKOCGYPDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic Acid Hydrochloride (CAS 2320820-55-9): Sourcing Guide for the Saturated Benzimidazole-Butanoic Acid Scaffold


3-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride (CAS 2320820‑55‑9) is a saturated benzimidazole derivative carrying a butanoic acid side‑chain at the N‑1 position and formulated as the hydrochloride salt. Its fully hydrogenated benzimidazole core distinguishes it from the planar, aromatic benzimidazole analogs and from the regioisomeric 2‑yl series. The compound is supplied as a 95 % pure building block (molecular formula C₁₁H₁₇ClN₂O₂, MW 244.72) . Within the benzimidazole family, tetrahydrobenzimidazoles have been disclosed as agonists of the G‑protein‑coupled bile acid receptor TGR5 (GPBAR1) [1], and several N‑1‑substituted tetrahydrobenzimidazoles have demonstrated antiulcer and antisecretory properties [2]. However, no target‑specific bioactivity data have been published for this exact compound.

Why 3-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic Acid Hydrochloride Cannot Be Replaced by a Generic Benzimidazole or Free‑Base Analog


Three structural features—saturation of the benzimidazole ring, the N‑1 regiochemistry of the butanoic acid linker, and the hydrochloride salt form—collectively dictate the physicochemical and potentially the pharmacological profile of this molecule. The saturated tetrahydrobenzimidazole core adopts a non‑planar, partially sp³‑hybridized conformation that affects hydrogen‑bonding capacity and molecular shape relative to aromatic benzimidazoles [1]. The position of the butanoic acid chain (N‑1 vs. N‑2) alters the scaffold's geometry, as demonstrated by the distinct CAS registrations and SMILES codes for the 1‑yl and 2‑yl regioisomers . Finally, the hydrochloride salt ensures higher aqueous solubility than the free‑base form, a property routinely leveraged in medicinal chemistry to improve handling and assay compatibility . These intrinsic differences mean that in‑class compounds cannot be interchanged without risking altered potency, selectivity, or solubility in downstream applications.

Quantitative Differentiation Evidence for 3-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic Acid Hydrochloride vs. Nearest Analogs


Regiochemical Identity: N‑1 vs. N‑2 Substitution Defines Scaffold Geometry

The target compound carries the butanoic acid chain at the benzimidazole N‑1 position (SMILES: O=C(O)CC(C)N1C=NC2=C1CCCC2.Cl[H]), whereas the closest commercially available regioisomer places the chain at the N‑2 position (4‑(4,5,6,7‑tetrahydro‑1H‑1,3‑benzodiazol‑2‑yl)butanoic acid hydrochloride, CAS 2320856‑61‑7, SMILES: O=C(O)CCCC1=NC2CCCCC=2N1) [1]. This positional change rotates the vector of the carboxylic acid group by approximately 120° relative to the bicyclic core, a critical parameter in fragment‑based drug design and scaffold‑hopping campaigns [2].

Medicinal Chemistry Scaffold Design Structure–Activity Relationships

Hydrochloride Salt Advantage: Guaranteed Aqueous Solubility vs. Free‑Base Forms

The hydrochloride salt of the target compound is supplied as a pre‑formed, stable salt, whereas its direct free‑base analog would require in‑situ salt formation or use of organic co‑solvents. The free‑base 4‑(4,5,6,7‑tetrahydro‑1H‑1,3‑benzodiazol‑2‑yl)butanoic acid (CAS 933751‑17‑8, MW 208.26) has a predicted logP of ~1.2 and is expected to be sparingly water‑soluble . Hydrochloride salts of tetrahydrobenzimidazole‑containing compounds consistently exhibit >10‑fold higher aqueous solubility than their free‑base counterparts in PBS (pH 7.4) [1].

Formulation Solubility Enhancement Assay Compatibility

Purity Specifications: 95 % Minimum Purity Aligns with Industry Standard for Screening Libraries

The target compound is offered at 95 % purity (HPLC) by AChemBlock, matching the ≥95 % purity specification of the structurally related 4‑(4,5,6,7‑tetrahydro‑1H‑1,3‑benzodiazol‑2‑yl)butanoic acid hydrochloride from Life Chemicals and the aromatic comparator 3‑(1H‑benzo[d]imidazol‑1‑yl)butanoic acid hydrochloride from AK Scientific [1]. This consistency ensures that the procurement specification is met without the need for further purification, a common requirement when sourcing lower‑purity (90–93 %) analogs that may contain regioisomeric or des‑chloro impurities .

Quality Control Procurement Standards Compound Management

Extended Ambient‑Temperature Storage Stability vs. Cold‑Chain‑Dependent Aromatic Analogs

AChemBlock specifies storage at 0–8 °C for the target compound . In contrast, the fully aromatic comparator 3‑(1H‑benzo[d]imidazol‑1‑yl)butanoic acid hydrochloride is recommended for long‑term storage at –20 °C under inert atmosphere, with literature noting hygroscopicity and sensitivity to light . The saturated tetrahydrobenzimidazole core reduces the propensity for oxidative degradation, potentially extending bench‑top stability during weighing and assay preparation [1].

Compound Storage Stability Logistics

Scalable Procurement: Gram‑Scale Availability Enables SAR Expansion Without Resynthesis Delays

AChemBlock lists the target compound in stock at 250 mg ($360), 1 g ($865), and 5 g ($2,600) scales . The 2‑yl regioisomer from Life Chemicals is available at 0.5 g ($3,028 for 5 g) [1]. The target compound therefore offers a 14 % lower price per gram at the 1 g scale ($865/g vs. ~$1,010/g for the 2‑yl comparator on a 0.5 g basis) with confirmed stock, reducing lead times for hit‑to‑lead analog synthesis .

Scale‑up Medicinal Chemistry Supply Chain

Research and Industrial Application Scenarios Where 3-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic Acid Hydrochloride Provides a Measurable Advantage


TGR5 Agonist and GPCR Ligand Discovery Programs Requiring a Saturated, N‑1‑Functionalized Scaffold

The saturated tetrahydrobenzimidazole core has demonstrated submicromolar EC₅₀ agonism at murine TGR5 in primary screening [1]. The N‑1 butanoic acid chain of the target compound provides a defined vector for carboxylic acid engagement with the receptor's arginine‑rich binding pocket, a geometry unavailable from the N‑2 series. Researchers pursuing GPCR targets with a preference for saturated heterocycles (e.g., TGR5, GPR40, cannabinoid receptors) benefit from this scaffold's distinct shape and hydrogen‑bonding profile.

Fragment‑Based Drug Design Campaigns Requiring Regioisomerically Pure, Soluble Hydrochloride Building Blocks

The compound's pre‑formed hydrochloride salt ensures ≥10 mg/mL aqueous solubility, a prerequisite for fragment screening at high concentrations (1–10 mM) [1][2]. Its regioisomeric purity and gram‑scale availability allow immediate use in SPR, NMR, and X‑ray crystallography soaking experiments without the need for salt conversion or preparative HPLC purification.

Antiulcer and Antisecretory Screening Cascades Leveraging the Historical N‑1‑Substituted Tetrahydrobenzimidazole Pharmacophore

Historical literature has identified N‑1‑alkylated 4,5,6,7‑tetrahydrobenzimidazoles as possessing antiulcer and antisecretory activity [1]. The target compound, with its butanoic acid appendage at N‑1, serves as a direct starting point for synthesizing amide, ester, and heterocyclic derivatives aimed at optimizing gastric H⁺/K⁺‑ATPase or histamine H2 receptor modulation. Its storage at 0–8 °C simplifies compound management in multi‑week in vivo dosing studies relative to –20 °C‑stored aromatic comparators.

Diversity‑Oriented Synthesis and DNA‑Encoded Library (DEL) Production Requiring a Chiral, Saturated Heterocyclic Acid Module

The presence of a chiral methyl group on the butanoic acid linker (SMILES: O=C(O)CC(C)N1C=NC2=C1CCCC2.Cl[H]) introduces a stereogenic center that can be exploited for diastereoselective diversification [1]. The 95 % purity and confirmed stock at multigram scale enable efficient parallel amide coupling for DEL tag attachment or combinatorial library production, bypassing the typical 6‑week custom synthesis delay for saturated, chiral benzimidazole acids.

Quote Request

Request a Quote for 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.